molecular formula C13H14N2O3 B14236041 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 207602-40-2

5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14236041
CAS No.: 207602-40-2
M. Wt: 246.26 g/mol
InChI Key: QVMDWHVRFAUMTG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of three keto groups at positions 2, 4, and 6, and a 2-methylphenyl group attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-methylbenzaldehyde with urea and acetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups and forming alcohol derivatives.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is investigated for use in the development of novel materials, such as organic semiconductors and polymers.

    Biological Studies: The compound’s interactions with biological molecules and its effects on cellular processes are of interest in biochemical research.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the 2-methyl group on the phenyl ring.

    5,5-Dimethyl-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but has the methyl group at the 4-position of the phenyl ring.

Uniqueness

The presence of the 2-methyl group on the phenyl ring in 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may influence its chemical reactivity and biological activity, making it unique compared to other similar compounds. This structural variation can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.

Properties

CAS No.

207602-40-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5,5-dimethyl-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-8-6-4-5-7-9(8)15-11(17)13(2,3)10(16)14-12(15)18/h4-7H,1-3H3,(H,14,16,18)

InChI Key

QVMDWHVRFAUMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(C(=O)NC2=O)(C)C

Origin of Product

United States

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